6-(3-Methoxyphenyl)pyrimidine-4-carboxylic acid
Overview
Description
6-(3-Methoxyphenyl)pyrimidine-4-carboxylic acid is an aromatic heterocyclic compound that features a pyrimidine ring substituted with a 3-methoxyphenyl group at the 6-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-methoxyphenyl)pyrimidine-4-carboxylic acid typically involves the condensation of 3-methoxybenzaldehyde with a suitable pyrimidine precursor. One common method includes the following steps:
Condensation Reaction: 3-methoxybenzaldehyde reacts with ethyl cyanoacetate in the presence of a base such as sodium ethoxide to form an intermediate.
Cyclization: The intermediate undergoes cyclization with guanidine to form the pyrimidine ring.
Hydrolysis: The ester group is hydrolyzed to yield the carboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: 6-(3-Hydroxyphenyl)pyrimidine-4-carboxylic acid.
Reduction: 6-(3-Methoxyphenyl)pyrimidine-4-methanol.
Substitution: 6-(3-Aminophenyl)pyrimidine-4-carboxylic acid or 6-(3-Thiophenyl)pyrimidine-4-carboxylic acid.
Scientific Research Applications
6-(3-Methoxyphenyl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(3-methoxyphenyl)pyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The methoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
6-Phenylpyrimidine-4-carboxylic acid: Lacks the methoxy group, which may affect its binding properties and reactivity.
6-(3-Hydroxyphenyl)pyrimidine-4-carboxylic acid: Contains a hydroxyl group instead of a methoxy group, which can alter its hydrogen bonding capabilities.
6-(3-Aminophenyl)pyrimidine-4-carboxylic acid: Features an amino group, which can significantly change its chemical reactivity and biological activity.
Uniqueness: 6-(3-Methoxyphenyl)pyrimidine-4-carboxylic acid is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
6-(3-methoxyphenyl)pyrimidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-17-9-4-2-3-8(5-9)10-6-11(12(15)16)14-7-13-10/h2-7H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REAONUAPSJMZBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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